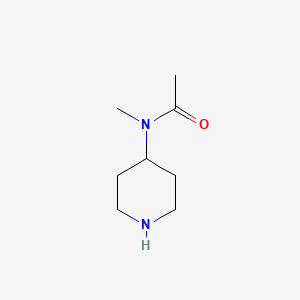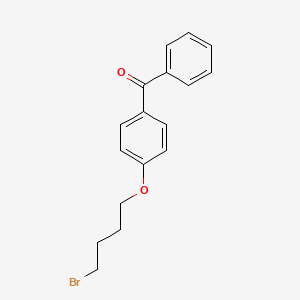![molecular formula C11H8ClNO2S B1321869 [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid CAS No. 71013-64-4](/img/structure/B1321869.png)
[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid
Descripción general
Descripción
The compound [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the same ring. Thiazoles are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multicomponent reactions, as seen in the acetic acid mediated regioselective synthesis of novel 2,4,5-trisubstituted thiazoles . Although the specific synthesis of [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid is not detailed in the provided papers, similar compounds have been synthesized through reactions involving thiosemicarbazide and various aldehydes or ketones, followed by the addition of arylglyoxal and activated methylene compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be determined using various spectroscopic methods, including IR, NMR, and X-ray crystallography. For instance, a related compound, N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide, was characterized using these techniques, providing insights into the molecular geometry and electronic structure . Theoretical calculations, such as density functional theory (DFT), further support the experimental findings and allow for the prediction of molecular properties .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, contributing to their versatility in chemical synthesis and drug design. The papers provided do not detail specific reactions for [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid, but related compounds have been used in the synthesis of 1,3,4-thiadiazole derivatives, showcasing the reactivity of the carboxylic acid group in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be characterized by their spectral data and theoretical calculations. For example, the spectral analysis of new 4-(phenylazo)phenoxy acetic acids provides insights into the UV-VIS and IR spectral properties, which can be compared with similar azoderivatives . DFT calculations, including HOMO-LUMO analysis and molecular electrostatic potential, offer a deeper understanding of the charge distribution and electronic properties of these molecules .
Aplicaciones Científicas De Investigación
Photo-Degradation Studies
A study on the photo-degradation behavior of a compound structurally related to 4-(4-Chloro-phenyl)-thiazol-5-yl-acetic acid was conducted. This research focused on understanding the degradation products formed under visible light exposure, using techniques like LC-MS/MS and NMR. The findings indicated that specific structural features in thiazole-containing compounds, such as aryl rings, might influence their susceptibility to photo-degradation (Wu, Hong, & Vogt, 2007).
Electrophilic Aromatic Reactivity
Research on the electrophilic reactivity of various thiazole positions, including thiazol-5-yl, provides insights into the chemical properties of these compounds. The study involved gas-phase elimination experiments and demonstrated that the polarizability and reactivity of thiazole compounds can be influenced by specific substituents and positions on the ring (August, Davis, & Taylor, 1986).
Polymorph Selection in Drug Development
In pharmaceutical research, selecting the appropriate polymorph of a compound for development is crucial. A study on a compound related to 4-(4-Chloro-phenyl)-thiazol-5-yl-acetic acid highlighted the challenges in selecting a polymorph for drug development due to factors like stability and physical properties. The research utilized methods like vibrational spectroscopy and solid-state NMR (Katrincic et al., 2009).
Synthesis and Biological Activity
Several studies have focused on synthesizing derivatives of thiazole compounds and evaluating their biological activities. These activities include antimicrobial and antituberculosis effects, demonstrating the potential therapeutic applications of thiazole derivatives (Ulusoy, 2002), (Muralikrishna et al., 2014).
Computational Studies and Molecular Analysis
Computational methods like density functional theory have been used to analyze compounds similar to 4-(4-Chloro-phenyl)-thiazol-5-yl-acetic acid. These studies offer insights into molecular structures, chemical shift values, and vibrational assignments, contributing to a better understanding of the properties of such compounds (Kanmazalp et al., 2019).
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-9(5-10(14)15)16-6-13-11/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVGWAUPSHSRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=N2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



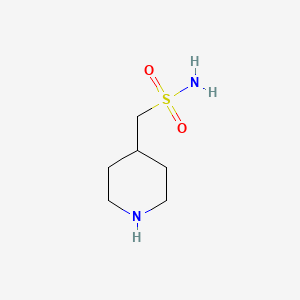
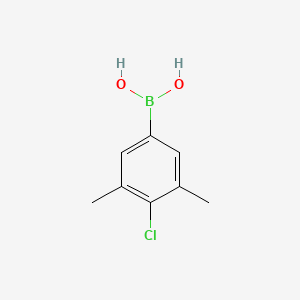
![Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1321796.png)
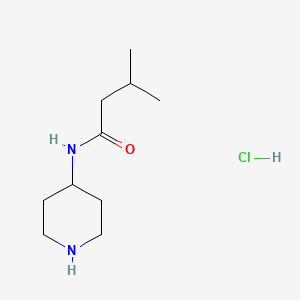
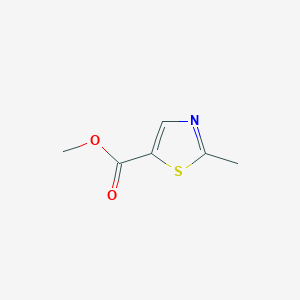
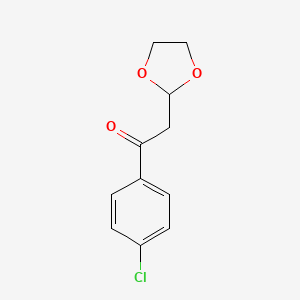
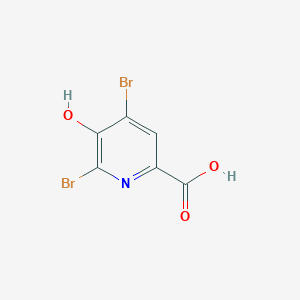
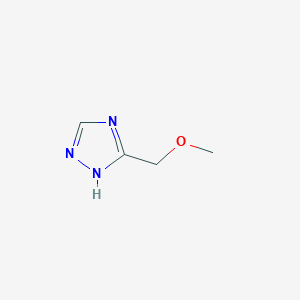
![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)



